molecular formula C15H11Cl2FO B1327630 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone CAS No. 898767-59-4

2',4'-Dichloro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327630
CAS No.: 898767-59-4
M. Wt: 297.1 g/mol
InChI Key: IHIQBQHQNGXAAI-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11Cl2FO. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with a propiophenone moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-fluorobenzene in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-5-6-13(14(17)9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIQBQHQNGXAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644548
Record name 1-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-59-4
Record name 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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